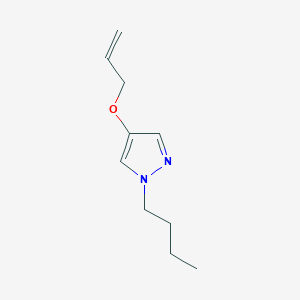

4-烯丙氧基-1-丁基-1H-吡唑

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Allyloxy-1-butyl-1H-pyrazole”, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

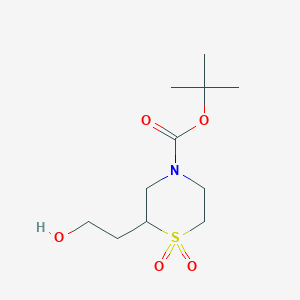

The molecular structure of “4-Allyloxy-1-butyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an allyloxy group and a butyl group attached to the pyrazole ring.Chemical Reactions Analysis

Pyrazoles, including “4-Allyloxy-1-butyl-1H-pyrazole”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

Pyrazoles, such as “4-Allyloxy-1-butyl-1H-pyrazole”, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variations .科学研究应用

合成新型杂环化合物

4-烯丙氧基-1-丁基-1H-吡唑已被用于合成新型吡唑-融合杂环化合物,具体为二氢-1H-或2H-氧杂环[3,2-c]吡唑。该过程涉及克莱森重排和环闭合烯烃交换反应(RCM)的组合,使用格布斯第二代催化剂进行RCM,展示了该化合物在创造结构复杂分子方面的实用性 (Usami et al., 2018)。

吡唑-融合杂双环化合物的研发

对4-烯丙氧基-1-丁基-1H-吡唑的进一步研究导致合成了不同类型的吡唑-融合杂双环化合物,包括二氢吡喃[3,2-c]吡唑。这种合成涉及克莱森重排、钌催化的双键迁移、O-烯丙基化和环闭合烯烃交换反应的序列 (Usami et al., 2019)。

互变异构研究

该化合物还在互变异构的背景下进行了研究。对NH-吡唑的研究,包括与4-烯丙氧基-1-丁基-1H-吡唑相关的研究,探讨了它们在溶液和固态中的结构特性和互变异构。这些研究有助于更深入地了解吡唑衍生物的化学行为 (Cornago et al., 2009)。

杀虫剂应用

在农业和害虫管理领域,探索了含有吡唑-3-醇的4-烯丙氧基-1-丁基-1H-吡唑衍生物的杀虫活性。这项研究涉及设计和合成具有潜在应用作为新型杀虫剂的化合物 (Li et al., 2013)。

合成中的区域选择性研究

该化合物在研究合成反应的区域选择性方面发挥了作用,其中使用4-烯丙氧基-1-丁基-1H-吡唑衍生物来理解在不同反应介质下合成1-叔丁基-3(5)-三氟甲基-1H-吡唑的过程,为有机合成和反应机理研究领域做出了贡献 (Martins et al., 2012)。

安全和危害

未来方向

Pyrazole derivatives, including “4-Allyloxy-1-butyl-1H-pyrazole”, have garnered substantial interest from researchers due to their diverse biological activities and their use as synthetic intermediates in various fields . Future research will likely continue to focus on developing new synthesis methods and exploring new applications for these compounds .

属性

IUPAC Name |

1-butyl-4-prop-2-enoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-3-5-6-12-9-10(8-11-12)13-7-4-2/h4,8-9H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSOKBWSZJMBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyloxy-1-butyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)

![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)

![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)